Methioturiate

Description

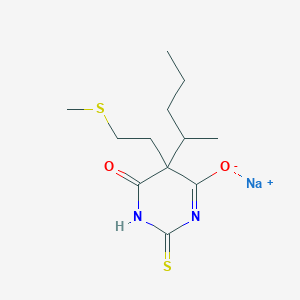

Structure

3D Structure of Parent

Properties

CAS No. |

730-68-7 |

|---|---|

Molecular Formula |

C12H19N2NaO2S2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

sodium;5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |

InChI |

InChI=1S/C12H20N2O2S2.Na/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |

InChI Key |

IPFUISOJBWATGQ-UHFFFAOYSA-M |

SMILES |

CCCC(C)C1(C(=O)NC(=S)N=C1[O-])CCSC.[Na+] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CCSC.[Na+] |

Other CAS No. |

730-68-7 |

Related CAS |

467-43-6 (Parent) |

Synonyms |

6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid methitural methitural sodium |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methioturiate

Foundational Chemical Synthesis Pathways for Thiobarbituric Acid Derivatives

The synthesis of thiobarbituric acid derivatives, including the structural backbone of Methioturiate, historically relies on well-established condensation reactions. These methods form the bedrock upon which more complex and targeted synthetic strategies are built.

Condensation Reactions Involving Thiourea (B124793) and Alkylated Cyanoacetic Esters

The primary route to the thiobarbiturate core involves the condensation of thiourea with a suitably substituted malonic ester or a related active methylene (B1212753) compound. In the context of derivatives like this compound, which features specific alkyl and aryl substitutions, the synthesis would necessitate the use of an appropriately alkylated cyanoacetic ester.

The general mechanism proceeds via a base-catalyzed condensation reaction. A strong base, such as sodium ethoxide, is typically used to deprotonate the α-carbon of the alkylated cyanoacetic ester, generating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbonyl carbons of thiourea. Subsequent intramolecular cyclization and elimination of a small molecule, typically ethanol, leads to the formation of the heterocyclic thiobarbiturate ring. The presence of the cyano group in the precursor can influence the reactivity and subsequent hydrolysis steps.

Key research findings in this area have focused on optimizing reaction conditions to improve yields and purity. Factors such as the choice of base, solvent, and reaction temperature are critical in directing the condensation towards the desired product and minimizing side reactions.

Hydrolysis Processes in the Terminal Stages of Thiobarbiturate Synthesis

In many synthetic schemes for barbiturates and thiobarbiturates, a terminal hydrolysis step is necessary to convert an intermediate, such as a cyano group, into a carboxylic acid or to remove protecting groups. For thiobarbiturates synthesized from cyanoacetic esters, the nitrile group may be hydrolyzed to a carboxylic acid amide under acidic or basic conditions. This transformation can be a delicate step, as the thiobarbiturate ring itself can be susceptible to cleavage under harsh hydrolytic conditions.

The specific conditions for hydrolysis must be carefully controlled to ensure the integrity of the final thiobarbiturate product. For instance, mild acidic hydrolysis is often preferred to avoid the degradation of the heterocyclic ring. The successful synthesis of a stable thiobarbiturate like this compound would depend on a well-calibrated hydrolysis step if a cyano-containing precursor is used.

Design and Synthesis of Novel this compound Analogs for Mechanistic Probing

The design and synthesis of novel analogs of a target molecule are fundamental to understanding its structure-activity relationships (SAR) and mechanism of action. For this compound, this would involve the systematic modification of its chemical structure.

The synthesis of such analogs would follow similar condensation pathways as described for the parent molecule, but with the use of varied precursor molecules. For example, to probe the role of the N-substituents, different N-substituted thioureas could be employed in the condensation reaction. Similarly, to investigate the importance of the C5-substituents, a range of alkylated cyanoacetic esters would be synthesized and used as starting materials.

The resulting library of analogs would then be used in biological assays to probe the mechanistic details of this compound's activity. By comparing the activity of the analogs to that of the parent compound, researchers can deduce the key structural features required for its biological effects.

Advancements in Stereoselective Synthesis of Barbiturate (B1230296) Derivatives

Many barbiturates and thiobarbiturates, including potentially this compound, possess a stereocenter at the C5 position of the heterocyclic ring, especially when it is disubstituted with two different groups. The different stereoisomers of such molecules can exhibit distinct pharmacological properties. Consequently, the development of stereoselective synthetic methods is of significant interest.

Recent advancements in asymmetric synthesis have provided tools for the stereocontrolled synthesis of barbiturate derivatives. These methods include the use of chiral auxiliaries, chiral catalysts, and enantioselective enzymatic resolutions. For instance, a chiral auxiliary attached to the malonic ester precursor could direct the alkylation step to favor the formation of one enantiomer over the other. After the condensation reaction, the auxiliary would be cleaved to yield the enantiomerically enriched thiobarbiturate.

While specific reports on the stereoselective synthesis of this compound are not prominent, the principles established for other barbiturates could be readily applied. The ability to synthesize enantiomerically pure forms of this compound would be crucial for a detailed investigation of its stereospecific interactions with biological targets.

Computational Chemistry in Predicting Synthetic Feasibility and Reaction Pathways

Computational chemistry has emerged as a powerful tool in modern drug discovery and development, including in the prediction of synthetic pathways. Density functional theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, calculate activation energies, and predict the feasibility of a proposed synthetic route.

In the context of this compound synthesis, computational models could be employed to:

Evaluate different condensation strategies: By calculating the energy profiles of various reaction pathways, chemists can identify the most promising conditions and reagents before embarking on laboratory work.

Predict the regioselectivity and stereoselectivity: For complex thiobarbiturate derivatives, computational methods can help predict the outcome of reactions where multiple products are possible.

Design novel analogs: Computational docking studies can predict the binding of virtual this compound analogs to a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Theoretical Frameworks for Understanding Molecular Structure and Biological Activity Potential

The biological action of a chemical compound is fundamentally predictable if its structural components and their interactions within a biological system are understood. ajrconline.org For barbiturate (B1230296) and thiobarbiturate derivatives, several theoretical concepts are central to deciphering their activity.

Furthermore, the three-dimensional conformation of the molecule plays a significant role. In complex structures where the barbiturate ring is fused with other moieties, such as isoindolin-1-one, the different parts of the molecule may be perpendicular to each other, allowing them to anchor effectively onto the active site of a target enzyme. acs.orgresearchgate.net Tautomerism, the migration of a hydrogen atom, can also lead to different conformations, potentially improving interaction with a biological target. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiobarbiturate Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. ajrconline.org This methodology aims to develop predictive models by establishing mathematical relationships between molecular descriptors and observed activities, such as anesthetic potency or cytotoxicity. lew.ronih.gov

For barbiturates and thiobarbiturates, QSAR studies have been employed to understand the molecular features responsible for their therapeutic effects. lew.robas.bg These models use a variety of descriptors:

Hydrophobicity Descriptors : The octanol/water partition coefficient (LogP) is a classic descriptor used to quantify a molecule's ability to cross cell membranes. lew.ro

Electronic Descriptors : Properties like polarizability, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into ligand-receptor binding, which is primarily an electrostatic phenomenon. lew.romdpi.com

Steric/Geometrical Descriptors : The volume and shape of substituents on the pyrimidine (B1678525) ring (typically at the C5 position) are crucial for refining the correlation between structure and activity. lew.ro

A 2D-QSAR model was developed to quantitatively link the molecular features of a series of thiobarbiturates with their cytotoxic activity against the MCF-7 human cancer cell line. nih.gov Another study on the anesthetic activity of barbiturates and thiobarbiturates found that three-parameter models incorporating electronic and geometrical descriptors showed good predictive reliability. lew.roresearchgate.net

Below is an interactive table summarizing descriptors commonly used in QSAR studies of thiobarbiturates.

| Descriptor Class | Specific Descriptor | Significance in Biological Activity Models | References |

| Hydrophobicity | LogP (Octanol/Water Partition Coefficient) | Describes the ability to penetrate biological membranes. | lew.ro |

| Electronic | HOMO/LUMO Energy | Encodes electron distribution properties crucial for ligand-receptor recognition and electrostatic interactions. The influence of LUMO energy has been linked to the presence of halogen substitutions. | lew.romdpi.com |

| Electronic | Dipole Moment | Relates to the overall polarity of the molecule and its interaction in a biological environment. | lew.ro |

| Steric | Molar Refractivity / Substituent Volume | Accounts for the size and volume of substituents, which can influence how the molecule fits into a binding site. | lew.ronih.gov |

| Topological | Connectivity Indices (e.g., X0, S1K) | Numerical descriptors of molecular topology used to correlate structure with properties like polarizability. | bas.bg |

Ligand-Based and Structure-Based Drug Design Approaches Applied to Barbiturate Scaffolds

Modern drug discovery leverages two primary computational strategies: ligand-based and structure-based drug design. acs.orgresearchgate.netunpad.ac.id Both approaches have been applied to the barbiturate scaffold to develop new therapeutic agents.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor). gardp.org Techniques like molecular docking, molecular dynamics simulations, and virtual screening are employed to predict how a compound will bind to the target's active site. acs.orgresearchgate.netgardp.org For example, in the design of novel urease inhibitors, molecular docking studies were used to confirm that newly designed molecules featuring a barbiturate ring could fit into the enzyme's active site in a manner similar to known inhibitors. acs.orgresearchgate.net This approach allows for the rational design of molecules with complementary shapes and electrostatic properties to the target's binding pocket. mdpi.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. unpad.ac.idnih.gov This method relies on analyzing a set of molecules (ligands) known to interact with the target. Key LBDD techniques include pharmacophore modeling and QSAR. unpad.ac.idquora.com A pharmacophore model identifies the essential steric and electronic features required for a molecule to be active, creating a 3D template that can be used to screen databases for new potential drugs. nih.govunpad.ac.id For a series of thiobarbituric acid derivatives with cytotoxic properties, a five-feature pharmacophore model was developed to define the necessary structural fingerprints for activity. nih.gov

In Silico Mutagenesis and Computational Analysis of Substituent Effects

Understanding how small changes in a molecule's structure or its biological target can affect interaction is crucial for drug design. In silico (computational) methods are powerful tools for this purpose.

Computational Analysis of Substituent Effects involves studying how different chemical groups (substituents) attached to the core thiobarbiturate scaffold influence biological activity. Research has shown that substituents have a profound impact:

Replacing a keto oxygen atom with a sulfur atom (transitioning from a barbiturate to a thiobarbiturate) can lead to a faster onset and shorter duration of anesthetic activity. researchgate.net

In a series of urease inhibitors, compounds with a barbiturate moiety were more potent than their thiobarbiturate analogues. acs.orgresearchgate.net

For antiproliferative activity, thiobarbiturate derivatives showed greater potency than the corresponding barbiturate derivatives. acs.org

The nature of substituents on the s-triazine ring of barbiturate-based compounds greatly affects their antiproliferative activity, with piperidino and diethylamino groups showing high potency. acs.org

Halogen substitutions at specific positions can make a great contribution to the urease inhibition capacity of some derivatives. mdpi.com

In Silico Mutagenesis is a computational technique used to predict the effect of mutations in a protein (such as a receptor or enzyme) on its function or interaction with a drug. mdpi.com This is particularly relevant for understanding drug resistance and for designing drugs that are effective against mutated targets. mdpi.commdpi.com For instance, in silico analysis has been performed on variations in the Cytochrome P450 2C19 enzyme, which is involved in the metabolism of barbiturates, to understand how genetic differences can affect drug response. researchgate.net By simulating mutations in the amino acids of a target's binding pocket, researchers can predict how these changes might alter the binding affinity of a ligand like Methioturiate, guiding the development of more robust therapies. mdpi.com A recent study used in silico methods to investigate the interaction between various barbiturate analogues and GABA-A receptors, identifying 2-thiobarbiturate as a promising candidate due to stable interactions and good pharmacokinetic properties. nih.gov

Molecular and Biochemical Mechanism Elucidation Non Clinical/in Vitro Focus

Investigation of Molecular Interactions with Putative Biomolecular Targets

The primary molecular target for thiobarbiturates, including presumably Methioturiate, is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. nih.govwikipedia.org

In vitro studies using recombinant GABA-A receptors are essential for characterizing the binding kinetics of ligands like this compound. These systems allow for the expression of specific GABA-A receptor subunit compositions, enabling a detailed analysis of how the compound interacts with different receptor subtypes. researchgate.net The binding of thiobarbiturates to the GABA-A receptor is known to be dependent on the subunit composition of the receptor complex. nih.gov

Table 1: Hypothetical Ligand-Receptor Binding Parameters for a Thiobarbiturate Compound in a Recombinant System

| Parameter | Value | Description |

| Kon (M-1s-1) | 1 x 106 | Association rate constant, reflecting the speed of the ligand binding to the receptor. |

| Koff (s-1) | 0.1 | Dissociation rate constant, indicating the stability of the ligand-receptor complex. |

| Kd (nM) | 100 | Dissociation constant, representing the affinity of the ligand for the receptor (Koff/Kon). |

This table presents hypothetical data for illustrative purposes, based on typical values for thiobarbiturate interactions with GABA-A receptors.

Thiobarbiturates act as positive allosteric modulators of the GABA-A receptor. wikipedia.orgnih.gov This means they bind to an allosteric site on the receptor, a location other than the primary (orthosteric) binding site for the endogenous ligand, GABA. mdpi.com This binding event induces a conformational change in the receptor that enhances the affinity of GABA for its binding site and increases the efficacy of GABA-mediated chloride ion influx. nih.govwikipedia.org

The allosteric modulation by barbiturates is distinct from that of other modulators like benzodiazepines. wikipedia.org Barbiturates increase the duration of the chloride channel opening, whereas benzodiazepines increase the frequency of channel opening. wikipedia.org At higher concentrations, some barbiturates can directly activate the GABA-A receptor, acting as GABA-mimetics. nih.gov

Key Principles of Allosteric Modulation by Thiobarbiturates:

Positive Modulation: Enhancement of the primary ligand's (GABA) effect.

Distinct Binding Site: Interaction at a site separate from the GABA binding site.

Conformational Change: Induction of a change in the receptor's three-dimensional structure.

Increased Channel Open Duration: Prolongation of the time the chloride channel remains open in response to GABA.

Enzyme Kinetics and Inhibitor Profiling Studies Relevant to Barbiturate-Related Metabolizing Enzymes

The metabolism of barbiturates, including thiobarbiturates, is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govresearchgate.net Understanding the enzyme kinetics and potential for inhibition of these enzymes by this compound is crucial for predicting its metabolic profile and potential for drug-drug interactions.

Enzyme kinetic studies, often following Michaelis-Menten kinetics, are used to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.comwikipedia.org These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic process. teachmephysiology.comlecturio.com

Inhibitor profiling studies assess the potential of a compound to inhibit the activity of specific CYP450 isoforms. bioivt.comnih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible. nih.gov Such studies are critical for identifying potential drug-drug interactions where this compound could alter the metabolism of other co-administered drugs. nih.gov

Table 2: Illustrative Enzyme Kinetic Parameters for a Thiobarbiturate with a Specific CYP450 Isoform

| CYP450 Isoform | Km (μM) | Vmax (pmol/min/mg protein) | Type of Inhibition | IC50 (μM) |

| CYP2C9 | 50 | 200 | Competitive | 10 |

| CYP3A4 | 100 | 150 | Non-competitive | 25 |

This table contains hypothetical data to illustrate the type of information obtained from enzyme kinetics and inhibitor profiling studies.

Mechanistic Studies Employing Cell-Based Assays for Target Engagement

Cell-based assays are invaluable tools for confirming that a compound interacts with its intended target within a cellular environment. nih.govyoutube.com These assays can provide more physiologically relevant data than purely biochemical assays.

Reporter gene assays are a common method to study the activation or inhibition of a signaling pathway. nih.gov In the context of this compound, a reporter gene assay could be designed to measure the activity of the GABAergic pathway. For instance, a cell line could be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to changes in intracellular chloride concentration, which is modulated by GABA-A receptor activity. An increase in GABA-A receptor activation by GABA and a positive allosteric modulator like a thiobarbiturate would lead to a change in the reporter gene expression, providing a quantifiable output.

Table 3: Example of a Reporter Gene Assay Design for a GABA-A Receptor Modulator

| Component | Description |

| Cell Line | HEK293 cells stably expressing a specific GABA-A receptor subtype. |

| Reporter Gene | Luciferase gene under the control of a chloride-sensitive promoter. |

| Assay Principle | Increased GABA-A receptor activation leads to an influx of chloride ions, which in turn modulates the activity of the promoter, leading to a change in luciferase expression. |

| Readout | Luminescence, measured with a luminometer. |

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules with a desired biological activity. stanford.edunih.gov HTS methodologies can be adapted to discover and characterize compounds that interact with specific molecular targets. researchgate.net

For thiobarbiturates, HTS assays could be developed to identify new modulators of the GABA-A receptor. nih.gov These assays are often miniaturized and automated to increase efficiency. Examples of HTS-compatible assays include fluorescence-based assays that measure changes in membrane potential or ion concentration, and label-free technologies like surface plasmon resonance (SPR) that can detect ligand-receptor binding in real-time. youtube.com

Table 4: Comparison of High-Throughput Screening Methodologies for Thiobarbiturate-Receptor Interaction

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence-Based Ion Flux Assay | Measures changes in intracellular ion concentration using fluorescent dyes. | High-throughput, direct measure of channel function. | Potential for dye-related artifacts, indirect measure of binding. |

| Automated Patch Clamp | Directly measures ion channel currents in whole cells. | High information content, direct measure of channel activity. | Lower throughput than fluorescence assays, technically demanding. |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. nih.govspringernature.comdrugtargetreview.compelagobio.com | Label-free, confirms intracellular target engagement. | Indirect measure of functional activity, requires specific antibodies. |

Advanced Analytical Methodologies for Methioturiate Research

Chromatographic Techniques for Separation and Characterization of Thiobarbiturates

Chromatography is a fundamental technique for separating complex mixtures into their individual components. scribd.com For thiobarbiturates like methioturiate, various chromatographic methods are employed to achieve high-resolution separation and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a liquid state. tandfonline.com It is widely used for the analysis of pharmaceutical compounds, including barbiturates. ijsra.net A reversed-phase HPLC (RP-HPLC) method is commonly developed and validated for the simultaneous determination of multiple barbiturates. tandfonline.com

Method development for thiobarbiturates typically involves selecting an appropriate stationary phase, such as a C18 column, and an isocratic or gradient mobile phase. tandfonline.comnih.gov A common mobile phase consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. tandfonline.comnih.gov The detection of the separated compounds is often achieved using a UV detector at a specific wavelength, for example, 254 nm. tandfonline.com

Validation of an HPLC method ensures its accuracy, precision, specificity, linearity, and robustness. tandfonline.comnih.gov This process involves analyzing parameters such as retention time, peak area, and peak symmetry. slideshare.net For instance, a validation study for an HPLC method for determining benzodiazepines demonstrated linearity over a specific concentration range with a relative standard deviation for precision of less than 2%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Thiobarbiturate Analysis

| Parameter | Value/Condition |

| Column | Phenosphere C18 (150 mm x 4.6 mm; 5 µm) tandfonline.com |

| Mobile Phase | Methanol:Water (50:50, v/v) tandfonline.com |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV at 254 nm tandfonline.com |

| Temperature | Ambient tandfonline.com |

| Injection Volume | 10 µL tandfonline.com |

This table presents a representative set of HPLC conditions based on established methods for barbiturate (B1230296) analysis and is adaptable for this compound research.

Gas Chromatography (GC) Applications in Volatile Thiobarbiturate Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly useful for the analysis of volatile substances. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of compounds. ontosight.ai

In the context of thiobarbiturates, GC and GC-MS are employed for their identification in biological samples like blood and urine. ontosight.airesearchgate.net For GC analysis, the sample is injected into the instrument where it is vaporized and carried by a carrier gas through a column. The separation is based on the differential partitioning of the compounds between the stationary phase in the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

The analysis of volatile compounds associated with the oxidation of lipids, which can include thiobarbituric acid reactive substances (TBARS), often utilizes GC-MS. nih.gov This suggests that GC-based methods can be applied to study the volatile degradation products of thiobarbiturates like this compound.

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.comnews-medical.net This technique combines the advantages of both gas and liquid chromatography, offering high efficiency and rapid separations. mdpi.com SFC is considered a "green" technology due to the reduced use of organic solvents. news-medical.net

SFC is particularly well-suited for the analysis of complex pharmaceutical mixtures and has been successfully applied to a variety of drugs, including barbiturates. mdpi.comnews-medical.netnews-medical.net A key advantage of SFC is its superior performance in chiral separations, which is critical in drug development where different enantiomers of a molecule can have distinct pharmacological properties. news-medical.net The technique can be used to separate both chiral and achiral molecules. shimadzu.com The principles of chromatography that apply to HPLC are also transferable to SFC, and many of the same columns and detectors can be used. shimadzu.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for determining the chemical structure and concentration of molecules. These methods provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. pitt.edu It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. pitt.eduuni-saarland.de

In the analysis of thiobarbiturates, MS is often coupled with a chromatographic technique like GC or LC for initial separation. ontosight.airesearchgate.net The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. For thiobarbiturates, negative ion electrospray ionization (ESI) is a common technique. nih.gov Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis, where a specific ion is selected, fragmented, and the resulting fragments are analyzed. wikipedia.org

The fragmentation pattern of a molecule is unique and provides a "fingerprint" for its identification. For example, in the analysis of thiopental, a related thiobarbiturate, the most abundant product ion observed corresponds to the thiocyanate (B1210189) ion (NCS-), resulting from a specific cleavage of the molecule. nih.gov Understanding these fragmentation pathways is crucial for the positive identification of this compound in a sample.

Table 2: Representative Mass Spectrometry Data for Thiopental

| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Fragmentation |

| Thiopental | 241.20 | 58.00 | Loss of [M-183] (NCS-) nih.gov |

This table illustrates the type of fragmentation data obtained from MS/MS analysis of a thiobarbiturate, which can be extrapolated to predict the fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. msu.edu It is based on the magnetic properties of atomic nuclei. By observing the conformational isomerism using NMR, changes in thermodynamic parameters like free energy, enthalpy, and entropy associated with molecular folding and unfolding can be measured. researchgate.net

For thiobarbiturates, NMR is instrumental in conformational analysis. acs.org Studies have shown that thiobarbiturates can exist in different conformations, such as syn and anti conformers, and the equilibrium between these can be influenced by the solvent. acs.org 1H NMR and 13C NMR are commonly used to elucidate the structure of newly synthesized barbiturate and thiobarbiturate derivatives. mdpi.com The chemical shifts observed in an NMR spectrum provide information about the electronic environment of each nucleus, allowing for the determination of the molecule's connectivity and conformation. libretexts.org For instance, gated decoupling 13C NMR can be used to obtain unambiguous chemical shift assignments and determine the conformational state of barbiturates.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to elucidate the structural features of molecules. scribd.com They are instrumental in identifying the key functional groups and conjugated systems within a compound like this compound, which is a derivative of thiobarbituric acid.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. libretexts.org Different types of bonds (e.g., C=O, N-H, C=S) vibrate at distinct frequencies, resulting in a unique spectral fingerprint that allows for the identification of functional groups. libretexts.orglehigh.edu The energy required for these vibrations depends on factors like bond strength and the mass of the bonded atoms. lehigh.edu For a thiobarbiturate structure like this compound, IR spectroscopy can confirm the presence of key functional groups.

The table below outlines the expected IR absorption regions for the principal functional groups in a thiobarbiturate derivative.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ureide) | Stretching | 1680 - 1750 |

| C=S (Thiourea) | Stretching | 1050 - 1250 |

| C-N | Stretching | 1250 - 1350 |

This table presents generalized data for functional group identification.

The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the "fingerprint region," which shows a complex pattern of absorptions unique to the entire molecular structure, further aiding in compound identification. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which causes electronic transitions from a ground state to a higher energy state in molecules containing chromophores. technologynetworks.comej-eng.org The barbiturate and thiobarbiturate rings, with their systems of conjugated double bonds and heteroatoms, act as effective chromophores. unomaha.eduresearchgate.net This technique is particularly useful for quantifying the concentration of such compounds in solution and providing structural information based on the absorption maxima (λmax). mt.com

The absorption spectrum is influenced by the molecular structure and the solvent used. For barbiturate derivatives, pH can significantly alter the spectrum due to protonation or deprotonation of the imide groups. The substitution of an oxygen atom with a sulfur atom, as in thiobarbiturates, typically results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum.

The following table shows typical UV-Vis absorption data for related compounds, illustrating the principles that would apply to this compound analysis.

| Compound | Solvent/pH | λmax (nm) |

| Barbituric Acid | Acidic (pH ~2) | ~210 |

| Barbituric Acid | Alkaline (pH ~10) | ~257 |

| Thiobarbituric Acid | Acidic (pH ~2) | ~245, ~285 |

| Thiobarbituric Acid | Alkaline (pH ~10) | ~260, ~315 |

This table provides illustrative data for parent compounds to demonstrate spectral shifts.

Electrochemical Methods for Detection and Characterization of Barbiturate Derivatives

Electrochemical methods offer highly sensitive and selective approaches for the analysis of electroactive compounds, including barbiturate derivatives. d-nb.inforesearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. The pyrimidine (B1678525) ring system in barbiturates is electrochemically active, making it suitable for analysis by methods such as voltammetry and coulometry. researchgate.net

Electrochemical studies can provide valuable information on the kinetics of electrode processes and are used for the quantitative determination of these compounds. x-mol.net For instance, the electrochemical oxidation of iodide in the presence of barbituric acid has been used for its determination, where the generated iodine reacts with the barbituric acid. researchgate.net Similarly, direct electrochemical synthesis methods have been developed for barbiturate derivatives, highlighting the reactivity of the core structure under electrochemical conditions. d-nb.inforesearchgate.net

Various electrochemical techniques can be applied to the study of barbiturate derivatives.

| Technique | Principle | Application for Barbiturate Derivatives |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two set values, and the resulting current is measured. It provides information on redox processes. | Characterization of oxidation/reduction mechanisms of the barbiturate ring. |

| Differential Pulse Voltammetry (DPV) | Pulses of increasing amplitude are superimposed on a linear potential ramp, enhancing sensitivity over CV. | Quantitative analysis and determination at low concentrations. |

| Amperometry | A constant potential is applied, and the current is measured as a function of time. | Used in electrochemical detectors for HPLC to quantify barbiturates post-separation. |

| Controlled-Potential Coulometry | The analyte is completely electrolyzed at a constant potential, and the total charge passed is measured to determine the quantity of substance. | Precise quantification and determination of the number of electrons involved in the redox reaction. researchgate.net |

These methods are advantageous due to their high sensitivity, relatively low cost, and suitability for analyzing complex matrices.

Method Validation Protocols for Novel Analytical Techniques in Pharmaceutical Research

The validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. ijrpr.comparticle.dk It is a critical requirement in pharmaceutical research and quality control to ensure that the data generated are reliable, reproducible, and accurate. mediford.comdemarcheiso17025.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for method validation. mediford.comeuropa.eu

A validation protocol should be established before the validation study begins, outlining the performance characteristics to be evaluated and the acceptance criteria for each. europa.eu The results are then documented in a validation report. europa.eu The core parameters for validating a novel analytical technique for a compound like this compound are detailed below, based on ICH Q2(R2) guidelines. demarcheiso17025.comeuropa.eulabmanager.com

| Validation Parameter | Description | Typical Acceptance Criteria for an Assay |

| Accuracy | The closeness of test results to the true value. It is often assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte. ignited.in | The mean recovery should be within 98.0% to 102.0% of the theoretical amount. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | |

| Repeatability | Precision under the same operating conditions over a short interval (intra-assay precision). | Relative Standard Deviation (RSD) should not be more than 2.0%. pharmaguideline.com |

| Intermediate Precision | Precision within the same laboratory but with variations such as different days, analysts, or equipment. | RSD should not be more than 2.0%. pharmaguideline.com |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. | The analyte peak should be free from interference from other components, and peak purity analysis should confirm this. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ignited.in | The correlation coefficient (r²) should be ≥ 0.999. labmanager.compharmaguideline.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assays, typically 80% to 120% of the test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpr.com | Often determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, temperature, flow rate). ignited.inpharmaguideline.com | The results should remain within the established acceptance criteria, with RSD of results typically ≤ 2.0%. pharmaguideline.com |

Theoretical Models and Computational Studies in Methioturiate Research

In Silico Screening and Virtual Ligand Docking Studies to Predict Binding Modes

There is no published research detailing in silico screening or virtual ligand docking studies where Methioturiate is the ligand of interest. These computational techniques are central to modern drug discovery, allowing researchers to predict how a small molecule might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov Numerous studies have employed these methods to screen libraries of thiobarbiturate derivatives against various targets to discover new potential drugs. rsc.orgnih.govresearchgate.net However, these extensive screening campaigns have not included or reported on the binding modes of the specific compound this compound.

Development and Application of Theoretical Frameworks for Drug Discovery

This compound has not been featured as a case study in the development or application of theoretical frameworks for drug discovery. Such research would involve using this compound as a model compound to test or showcase new computational methodologies, such as novel Quantitative Structure-Activity Relationship (QSAR) models or advanced free-energy calculation techniques. researchgate.netresearchgate.net The existing body of literature on these theoretical frameworks draws upon other, more contemporary or mechanistically novel compounds.

Future Directions and Emerging Research Avenues for Thiobarbituric Acid Derivatives

Novel Methodological Developments in Synthetic Chemistry for Enhanced Accessibility

The synthesis of thiobarbituric acid derivatives is continually evolving, with a focus on efficiency, sustainability, and the creation of diverse molecular structures. mdpi.com Traditional methods are being supplemented and replaced by innovative techniques that offer improved yields and access to novel compounds.

A cornerstone reaction in the synthesis of these derivatives is the Knoevenagel condensation, a versatile method for forming carbon-carbon bonds. omicsonline.orgmdpi.com Modern synthetic strategies often employ this reaction in combination with other methods. For instance, multicomponent reactions (MCRs) are gaining prominence for their ability to construct complex molecules like pyrazole-based barbituric acid derivatives in a single step with high efficiency. mdpi.com

Researchers are also exploring greener and more sustainable synthetic routes. Microwave-assisted synthesis, particularly when combined with solid supports like montmorillonite (B579905) clay, has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. chem-soc.si These solventless, ecofriendly methods represent a significant step forward in making the synthesis of thiobarbituric acid derivatives more accessible and environmentally benign. chem-soc.si

Table 1: Novel Synthetic Methodologies for Thiobarbituric Acid Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound (like thiobarbituric acid) to a carbonyl group, often used to create derivatives with diverse functionalities. omicsonline.orgnih.govmdpi.com | Well-established, versatile, and effective for creating a wide range of derivatives, including those with anticancer properties. nih.gov |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com | High atom economy, operational simplicity, and efficiency in generating complex molecular structures like fused pyrimidine (B1678525) derivatives. mdpi.com |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions, often performed under solventless conditions or with solid supports like clay. chem-soc.si | Significant reduction in reaction time, increased yields, and alignment with the principles of green chemistry. chem-soc.si |

| Gewald Reaction | A specific reaction used to synthesize substituted thiophenes, which can be further modified to create thieno[2,3-d]pyrimidine (B153573) derivatives from thiobarbituric acid precursors. tandfonline.com | Provides access to a specific class of fused heterocyclic compounds with potential biological activity. tandfonline.com |

Advances in Biophysical Characterization Techniques for Ligand-Target Interactions

Understanding how a potential drug molecule interacts with its biological target is fundamental to drug discovery. frontiersin.org Biophysical characterization techniques provide crucial data on these ligand-target interactions, including binding affinity, kinetics, and thermodynamics, which are essential for optimizing lead compounds. creative-biostructure.comacs.org

A wide array of sophisticated techniques is available to elucidate the atomic details of these interactions. creative-biostructure.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the precise three-dimensional structure of a ligand bound to its target protein, offering atomic-level insights into the binding mode. creative-biostructure.comnih.gov

Other techniques provide quantitative data on the dynamics of the interaction. Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free methods that measure real-time binding affinities and kinetics. frontiersin.orgproteros.com Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction. acs.orgnih.gov Techniques like Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA) are also widely used for quantifying binding affinity and verifying hits from initial screenings. proteros.com

Table 2: Key Biophysical Techniques for Ligand-Target Interaction Analysis

| Technique | Information Provided | Application in Drug Discovery |

|---|---|---|

| X-ray Crystallography | Provides high-resolution, 3D structural information of the ligand-target complex at an atomic level. creative-biostructure.com | Elucidates the precise binding mode, guiding structure-based drug design and optimization. creative-biostructure.com |

| NMR Spectroscopy | Characterizes binding interactions in solution, identifying the ligand binding site and conformational changes upon binding. frontiersin.orgnih.gov | Useful for studying interactions with soluble proteins and for fragment-based screening. creative-biostructure.com |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (association and dissociation rates) and affinity (Kd). frontiersin.orgnih.govproteros.com | High-throughput screening, hit validation, and detailed kinetic characterization of lead compounds. proteros.com |

| Isothermal Titration Calorimetry (ITC) | Determines thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and stoichiometry. creative-biostructure.comacs.orgnih.gov | Provides a complete thermodynamic signature of the interaction, helping to understand the driving forces of binding. acs.org |

| Microscale Thermophoresis (MST) | Quantifies binding affinity by measuring the directed movement of molecules in a microscopic temperature gradient. frontiersin.orgproteros.com | Used for hit validation and characterization of interactions in solution with low sample consumption. proteros.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

AI is also instrumental in target identification by analyzing multi-omics data (genomics, proteomics, transcriptomics) to find key biomarkers and druggable targets that were previously unknown. nih.govspringermedizin.de Furthermore, AI models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery pipeline and reducing the likelihood of late-stage failures. nih.govspringermedizin.de

Interdisciplinary Research Frameworks for Comprehensive Chemical Compound Analysis

The complexity of modern chemical and biological research necessitates a collaborative, interdisciplinary approach. theanalyticalscientist.comjmcs.org.mx The comprehensive analysis of compounds like thiobarbituric acid derivatives requires the integration of expertise from chemistry, biology, computer science, medicine, and materials science. theanalyticalscientist.comucsb.edu

This interdisciplinary framework is evident in many areas of research. For example, the field of medicinal chemistry inherently bridges synthetic organic chemistry with biology and pharmacology to design and create new therapeutic agents. sparkl.me The development of new analytical methods, often driven by needs in biology or medicine, is a prime example of interdisciplinary synergy. acs.org

Computational chemistry and bioinformatics provide the tools to model and predict molecular behavior, guiding experimental work and interpreting complex biological data. sparkl.memdpi.com This integration of computational and experimental approaches, often referred to as a "digital twin" or "in silico" testing, allows researchers to simulate how a compound might behave before it is even synthesized, accelerating the discovery of novel therapies. springermedizin.de Such collaborative frameworks are essential for solving complex problems whose solutions are beyond the scope of any single discipline. jmcs.org.mx

Table 3: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Methioturiate | Methitural, Methitural sodium, Neraval, Thiogenal wikipedia.orgecddrepository.orghodoodo.comnih.gov |

| Thiobarbituric Acid | TBA omicsonline.org |

| Barbituric Acid | BA mdpi.com |

| Phenylmethylbarbituric acid | Rutonal govinfo.govgovinfo.gov |

| Diethyl malonate | - nih.gov |

| Carbon disulfide | - omicsonline.org |

| Malonic acid | - omicsonline.org |

| Acetyl chloride | - omicsonline.org |

Q & A

Basic Research Questions

Q. What are the foundational steps to design a synthesis protocol for Methioturiate?

- Methodology : Begin with a systematic review of existing synthetic pathways (e.g., nucleophilic substitution, catalytic coupling) and identify gaps in purity or yield optimization. Use reaction databases (Reaxys, SciFinder) to cross-reference solvent compatibility and temperature conditions. Validate protocols via NMR and HPLC for structural confirmation .

- Data Requirements : Include yield percentages, side-product profiles, and spectroscopic validation tables.

Q. How to establish baseline pharmacokinetic parameters for this compound in preclinical studies?

- Methodology : Conduct dose-ranging studies in animal models (e.g., rodents) using LC-MS/MS for plasma concentration analysis. Apply non-compartmental modeling (WinNonlin/Phoenix) to calculate AUC, Cmax, and t1/2. Compare results against structurally analogous compounds to contextualize bioavailability .

- Key Considerations : Account for interspecies variability by normalizing doses to body surface area .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s mechanism of action across in vitro and in vivo models?

- Methodology : Perform comparative pathway analysis using transcriptomics (RNA-seq) and proteomics (TMT labeling). Validate target engagement via CRISPR-Cas9 knockouts or chemical probes. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

- Case Study : If in vitro studies suggest kinase inhibition but in vivo results show no efficacy, evaluate off-target binding via thermal shift assays or cellular thermal profiling .

Q. What experimental designs optimize reproducibility in this compound’s cytotoxicity assays?

- Methodology : Standardize cell lines (ATCC authentication), culture conditions (e.g., hypoxia vs. normoxia), and assay endpoints (MTT vs. ATP luminescence). Employ factorial design (DoE) to identify critical variables (e.g., serum concentration, incubation time). Report results using MIAME/MINQE guidelines for transparency .

- Data Validation : Include positive/negative controls and inter-laboratory reproducibility metrics .

Q. How to integrate computational modeling with wet-lab experiments for this compound’s metabolite prediction?

- Methodology : Use in silico tools (ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Validate predictions with hepatic microsome assays (human/rat) and HR-MS for metabolite identification. Apply machine learning (Random Forest/SVM) to correlate structural features with metabolic stability .

- Limitations : Address discrepancies between predicted and observed metabolites via molecular dynamics simulations of enzyme-substrate interactions .

Methodological Frameworks

- For Hypothesis Testing : Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) to structure mechanistic studies. Example: "In murine macrophages (P), does this compound (I) compared to dexamethasone (C) reduce TNF-α secretion (O) within 24h (T)?" .

- For Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results .

- For Literature Synthesis : Use PRISMA-ScR guidelines for scoping reviews to map evidence gaps in this compound’s therapeutic applications .

Ethical and Reporting Standards

- Experimental Replication : Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols .

- Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., MetaboLights, ChEMBL) with DOIs for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.